Spiro[5.5]undecane-1,9-dione
Description
Properties
CAS No. |
32257-52-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
spiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C11H16O2/c12-9-4-7-11(8-5-9)6-2-1-3-10(11)13/h1-8H2 |
InChI Key |
HGXNNCGDLPZGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC(=O)CC2)C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 5.5 Undecane 1,9 Dione and Its Analogues
Conventional and Established Synthetic Routes
Conventional methods for synthesizing the spiro[5.5]undecane core often rely on powerful carbon-carbon bond-forming reactions like the Michael condensation. These routes are well-established and provide reliable access to the target spirocyclic framework.
Michael Condensation Reactions
The Michael reaction, or Michael addition, is a cornerstone in the synthesis of spiro[5.5]undecane derivatives. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). Double Michael additions are particularly effective for building the bicyclic spiro system in a single operational step.
A notable strategy for synthesizing analogues of spiro[5.5]undecane-1,9-dione involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones (1,5-diaryl-1,4-pentadien-3-ones). This one-pot synthesis utilizes a [5+1] double Michael addition, where the dimedone acts as the nucleophilic donor and the diarylideneacetone serves as the acceptor. The reaction is effectively catalyzed by Lewis acids, leading to the formation of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. researchgate.net Biocatalytic approaches using enzymes like D-aminoacylase have also been developed, which can yield (hetero)spiro[5.5]undecane derivatives with high stereoselectivity, predominantly forming the cis isomers. researchgate.net
Table 1: Synthesis of Spiro[5.5]undecane-1,5,9-trione Analogues via Michael Addition
| Michael Donor | Michael Acceptor (Ar = Aryl group) | Catalyst | Product |
|---|---|---|---|
| Dimedone | trans,trans-1,5-Diphenyl-1,4-pentadien-3-one | Lewis Acid | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione |
| Dimedone | trans,trans-1,5-Bis(2-chlorophenyl)-1,4-pentadien-3-one | Lewis Acid | 7,11-Bis(2-chlorophenyl)-3,3-dimethyl-spiro[5.5]undecane-1,5,9-trione |
| Dimedone | trans,trans-1,5-Bis(2-methoxyphenyl)-1,4-pentadien-3-one | Lewis Acid | 7,11-Bis(2-methoxyphenyl)-3,3-dimethyl-spiro[5.5]undecane-1,5,9-trione |
Data derived from a study on Lewis acid-catalyzed Michael reactions. researchgate.net
The double Michael condensation can also be employed using cyclohexanone (B45756) as a precursor for one of the rings. While direct double Michael addition of cyclohexanone itself is less common, the synthesis of key intermediates like 4,4-disubstituted cyclohexanones can be achieved through a tandem double Michael addition-Dieckmann condensation sequence. organic-chemistry.org In this approach, a benzylic nitrile or ester is reacted with methyl acrylate (B77674) in the presence of a strong base like potassium tert-butoxide. organic-chemistry.org This forms a 4,4-disubstituted cyclohexane (B81311) β-keto ester, which can then be decarboxylated to yield the corresponding cyclohexanone derivative, a crucial building block for more complex spiro systems. organic-chemistry.org
Another related strategy involves the synthesis of cyclohexane-1,3-dione derivatives, which are structurally similar to the dione (B5365651) ring in the target molecule. These can be synthesized from acetone (B3395972) and its derivatives through a consecutive Michael-Claisen process. organic-chemistry.org This method demonstrates remarkable regioselectivity in the Michael addition followed by a Claisen cyclization to form the dione ring. organic-chemistry.org
Cyclization Pathways
Cyclization reactions, both intramolecular and in tandem sequences, are powerful tools for constructing the rigid, three-dimensional structure of spiro[5.5]undecanes.
Intramolecular cyclization is a key step in many synthetic routes. The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a prime example. organic-chemistry.org This reaction is fundamental in the one-pot synthesis of 4,4-disubstituted cyclohexane β-keto esters, where it follows a double Michael addition. The use of potassium tert-butoxide promotes the cyclization, efficiently forming one of the carbocyclic rings of the spiro system in high yields. organic-chemistry.org
Tandem or domino reactions, where multiple bond-forming events occur sequentially in a single pot, offer an efficient and atom-economical approach to complex molecules like spiro[5.5]undecane and its analogues. nih.gov These processes minimize the need for purification of intermediates, saving time and resources. nih.gov
A prominent example is the Knoevenagel/Michael/cyclization multicomponent domino reaction. nih.gov This methodology can be used for the synthesis of various spiro compounds. For instance, the reaction of isatin, malononitrile, and barbituric acid can be catalyzed by an ionic liquid under microwave irradiation to produce spiro compounds. nih.govscilit.com Similarly, lipase-catalyzed one-pot tandem reactions in aqueous media have been developed for the synthesis of spirooxindoles from isatins, cycloketones, and malononitrile. mdpi.com
The tandem double Michael addition-Dieckmann condensation is another powerful domino process. organic-chemistry.org This one-pot methodology efficiently creates three new carbon-carbon bonds, including a quaternary spirocenter, to yield 4,4-disubstituted cyclohexane β-keto esters from simple precursors. organic-chemistry.org
Table 2: Examples of Tandem/Domino Reactions for Spiro Compound Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel/Michael/Cyclization | Isatin, Malononitrile, Barbituric Acid | 1-methylimidazolium chloride (Ionic Liquid), Microwave, Ethanol | Spiro compound |
| One-Pot Tandem Reaction | Isatins, Cycloketones, Malononitrile | Lipase, Aqueous Media | Spirooxindoles |
| Double Michael/Dieckmann Condensation | Benzylic Nitriles/Esters, Methyl Acrylate | Potassium tert-butoxide | 4,4-Disubstituted Cyclohexane β-Keto Esters |
This table summarizes various domino strategies for synthesizing spirocyclic frameworks. organic-chemistry.orgnih.govmdpi.com
Alkylation Approaches on Quaternary Carbon Centers
A prevalent and effective strategy for constructing the spiro[5.5]undecane skeleton involves alkylation at a quaternary carbon center. researchgate.net This approach is particularly powerful as it directly establishes the key spirocyclic junction. One of the most common methods within this category is the Michael addition reaction. researchgate.net
For instance, the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones in the presence of a catalyst can lead to the formation of substituted spiro[5.5]undecane-1,5,9-triones. researchgate.net This transformation proceeds through a cascade [5+1] double Michael addition, where the initial adduct undergoes a subsequent intramolecular cyclization to yield the spirocyclic product. dergipark.org.tr The creation of the all-carbon quaternary spirocenter is a critical step in this process. rsc.orgresearchgate.net The efficiency of this method is highlighted by its use in microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and improve yields. dergipark.org.trresearchgate.net
Transition-metal-catalyzed allylic alkylation is another powerful tool for the enantioselective formation of quaternary carbon centers. nih.gov This method allows for the construction of these challenging motifs with high levels of stereocontrol. nih.gov While dominated by second and third-row transition metals, first-row transition metals are emerging as viable alternatives. nih.gov
Table 1: Examples of Alkylation Approaches for Spiro[5.5]undecane Synthesis
| Starting Materials | Reagents/Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| Dimedone, trans,trans-diarylideneacetones | Triethylamine (B128534), Microwave | 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Rapid, high-yielding, cascade [5+1] double Michael addition | dergipark.org.tr |
| Salicylaldehyde, Alkynes | ZnMe₂, HCO₂H | Spiro[5.5]undecane frameworks | Construction of all-carbon quaternary spirocenter via dearomatizative cyclization | rsc.orgresearchgate.net |
| Trisubstituted allylic electrophiles, Malonates | Iridium catalyst, NaHMDS, ZnI₂ | Enantioenriched all-carbon quaternary stereocenters | Enantioselective allylic alkylation | organic-chemistry.org |
Pyrolysis-based Syntheses
While less common for the direct synthesis of this compound itself, pyrolysis-based methods have been employed in the synthesis of related spirocyclic systems. These high-temperature reactions can induce rearrangements or cyclizations that lead to the formation of the spirocyclic core. The specific conditions and substrates required for pyrolysis-based syntheses are highly dependent on the desired target molecule and often involve intricate precursor synthesis.
Catalytic Approaches to Spiro[5.5]undecane Frameworks
Catalysis offers a powerful and versatile platform for the synthesis of spiro[5.5]undecane frameworks, enabling milder reaction conditions, improved selectivity, and access to a broader range of derivatives.
Lewis Acid Catalyzed Transformations
Lewis acids play a crucial role in promoting the formation of spiro[5.5]undecane derivatives. researchgate.netbanglajol.info They can activate substrates towards nucleophilic attack, facilitating key bond-forming reactions. rsc.org For example, the Michael reaction between dimedone and diarylideneacetones can be efficiently catalyzed by Lewis acids such as anhydrous zinc chloride (ZnCl₂). researchgate.net In this reaction, the Lewis acid is thought to activate the enone system, making it more susceptible to nucleophilic attack by the enol form of dimedone. banglajol.info This initial Michael adduct then undergoes a subsequent intramolecular cyclization to afford the spiro[5.5]undecane-1,5,9-trione derivative. researchgate.netbanglajol.info The use of Lewis acid catalysts provides a convenient one-pot synthesis for these complex structures. researchgate.netbanglajol.info
Table 2: Lewis Acid Catalyzed Synthesis of Spiro[5.5]undecane Derivatives
| Reactant 1 | Reactant 2 | Lewis Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| Dimedone | trans,trans-diarylideneacetones | Anhydrous ZnCl₂ | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | researchgate.net |
| Dimedone | trans,trans-diarylideneacetones | BF₃·OEt₂ | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | banglajol.info |
Transition Metal Catalyzed Reactions (e.g., Palladium-catalyzed asymmetric allylic alkylation)
Transition metal catalysis, particularly palladium-catalyzed asymmetric allylic alkylation (AAA), has emerged as a powerful strategy for the enantioselective synthesis of spiro[5.5]undecane frameworks. nih.govacs.org This method allows for the creation of stereogenic centers, including challenging quaternary carbons, with high levels of enantioselectivity. thieme-connect.denih.gov
In the context of spiro[5.5]undecane synthesis, a key application of Pd-AAA is the construction of the spirocyclic core of natural products like chamigrene sesquiterpenes. nih.govacs.org The reaction typically involves the use of a prochiral nucleophile and an allylic electrophile in the presence of a palladium catalyst and a chiral ligand. rsc.org The choice of ligand is crucial for achieving high enantioselectivity. nih.govacs.org The versatility of this method allows for the formation of various C-C, C-N, and C-O bonds, making it a valuable tool in the synthesis of complex spirocyclic molecules. thieme-connect.de
Autocatalytic Systems in Spiroannulation
Autocatalysis is a phenomenon where a reaction product acts as a catalyst for its own formation. wikipedia.org In the context of spiroannulation, an autocatalytic system would involve the spiro[5.5]undecane product itself promoting its synthesis from the starting materials. This can lead to an acceleration of the reaction rate as the product concentration increases, often resulting in a sigmoidal reaction profile. wikipedia.orgboku.ac.at
While specific examples of autocatalytic systems for the direct synthesis of this compound are not extensively documented, the principles of autocatalysis are relevant to complex reaction networks that can lead to such structures. wikipedia.orgboku.ac.at For a reaction to be autocatalytic, the product must be involved in the rate-determining step of the reaction pathway. nih.gov The design of such systems for spiroannulation would require careful consideration of the reaction mechanism to ensure that the spirocyclic product can effectively catalyze its own formation.
Biocatalytic Stereoselective Syntheses (e.g., D-aminoacylase-catalyzed Michael additions)
Biocatalysis offers an environmentally friendly and highly stereoselective approach to the synthesis of spiro[5.5]undecane derivatives. Enzymes can catalyze reactions with high specificity, often leading to the formation of a single stereoisomer. researchgate.net
A notable example is the use of D-aminoacylase to catalyze the [5+1] double Michael addition for the synthesis of (hetero)spiro[5.5]undecane derivatives. researchgate.net This enzymatic protocol has been shown to produce predominantly the cis isomers of the spirocyclic products in moderate yields. This represents the first reported instance of a hydrolase-catalyzed double Michael addition in an organic solvent. researchgate.net The ability of enzymes like D-aminoacylase to catalyze non-native reactions, such as Michael additions, highlights the potential of directed evolution and enzyme engineering to develop novel biocatalysts for the synthesis of complex molecules like this compound. nih.gov
Modern and Sustainable Synthetic Techniques
The development of efficient and environmentally benign synthetic methodologies is a central theme in contemporary organic chemistry. For the synthesis of this compound and its analogues, modern techniques such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free protocols have emerged as powerful alternatives to conventional methods, offering significant advantages in terms of reaction speed, yield, and sustainability.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis has become an invaluable tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. researchgate.netnih.gov This technique utilizes microwave radiation to directly heat the reactants and solvent, resulting in rapid and uniform heating that can dramatically enhance reaction rates. nih.govat.ua
A notable application of this technology is in the synthesis of spiro[5.5]undecane derivatives. For instance, the microwave-induced reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one has been shown to efficiently produce 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. researchgate.netdergipark.org.trdergipark.org.tr In a specific protocol, the reaction is carried out in dichloromethane (B109758) (CH2Cl2) with triethylamine as a catalyst. The mixture is subjected to microwave irradiation at 200 W, maintaining a temperature of 40 °C for just 15 minutes. dergipark.org.tr This method demonstrates remarkable efficiency, achieving yields of up to 98%. dergipark.org.tr
In contrast, the same reaction performed using conventional heating at room temperature requires 2 to 3 hours, highlighting the significant rate enhancement provided by microwave assistance. researchgate.netdergipark.org.trdergipark.org.tr The efficiency and speed of the microwave approach make it a preferred method for synthesizing complex organic molecules like spiro[5.5]undecane derivatives, aligning with the growing demand for sustainable and efficient chemical processes. researchgate.netdergipark.org.tr
| Reactants | Catalyst | Conditions | Time | Yield | Reference |
| Dimedone, (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | Triethylamine | Microwave, 200 W, 40 °C | 15 minutes | 98% | dergipark.org.tr |
| Dimedone, (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | Triethylamine | Conventional, Room Temperature | 2-3 hours | - | researchgate.netdergipark.org.tr |
Ultrasound Irradiation Enhanced Reactions
The application of ultrasound irradiation in chemical synthesis, known as sonochemistry, offers another effective green approach to organic reactions. mdpi.commdpi.com Ultrasound waves passing through a liquid medium create, expand, and implode microscopic bubbles—a phenomenon called cavitation. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. sci-hub.se
This technique has been successfully applied to the synthesis of 7,11-diarylspiro[5.5]undecane-1,9-diones. researchgate.net The synthesis involves a double Michael condensation of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone. When conducted under ultrasound irradiation in a dichloromethane-water (CH2Cl2-H2O) two-phase system with a phase-transfer catalyst, the reaction yields range from 51% to 96% within 3 to 12 hours. researchgate.net
The key advantages of this sonochemical method over previously reported procedures are the significantly shorter reaction times and improved yields. researchgate.net The use of ultrasound provides efficient mixing in the heterogeneous liquid-liquid system, enhancing the mass transfer between the phases and thereby accelerating the reaction. researchgate.net This demonstrates the power of ultrasound as a tool for promoting reactions in multiphase systems, leading to more efficient and practical synthetic routes. mdpi.com
| Reactants | Conditions | Time | Yield | Reference |
| 1,5-Bisaryl-1,4-pentadien-3-one, Cyclohexanone | Ultrasound, CH2Cl2-H2O, Phase-Transfer Catalyst | 3-12 h | 51-96% | researchgate.net |
Solvent-Free and Green Chemistry Protocols
Adherence to the principles of green chemistry is crucial for the development of sustainable chemical manufacturing. nih.gov A primary focus is the reduction or elimination of hazardous solvents, which pose risks to the environment and human health. dergipark.org.tr Solvent-free reaction conditions, often coupled with techniques like microwave or ultrasound irradiation, represent a significant step towards this goal. dergipark.org.trresearchgate.net
In the context of spiro[5.5]undecane synthesis, green protocols aim to minimize waste and energy consumption while maximizing efficiency. The aforementioned microwave-assisted synthesis, which proceeds rapidly and with high yield, is an example of a more energy-efficient process. researchgate.netdergipark.org.trdergipark.org.tr Similarly, the use of ultrasound can lead to milder reaction conditions and reduced energy usage compared to traditional thermal methods. mdpi.com
Solvent-free approaches, such as "grindstone chemistry" or mechanochemistry, where reactions are induced by mechanical energy in the absence of a solvent, are gaining traction. nih.govdergipark.org.tr These methods can be highly efficient for the one-pot synthesis of complex structures like spiro compounds. dergipark.org.tr Furthermore, when solvents are necessary, green chemistry principles advocate for the use of safer alternatives like water or recyclable ionic liquids. frontiersin.org The ultrasound-promoted synthesis of this compound derivatives in a water-organic solvent system is a step in this direction, reducing the reliance on large quantities of volatile organic compounds. researchgate.net By integrating these green and solvent-free techniques, the synthesis of this compound and its analogues can be made significantly more sustainable. nih.gov
Advanced Reaction Chemistry and Chemical Transformations of Spiro 5.5 Undecane 1,9 Dione Derivatives
Functional Group Interconversions within the Spiro[5.5]undecane Scaffold
The carbonyl groups at the C1 and C9 positions of the spiro[5.5]undecane-1,9-dione core are pivotal for its chemical reactivity. These functional groups serve as handles for a wide range of transformations, from complete reduction to the introduction of new substituents and the formation of heterocyclic systems.
Reduction Chemistry of Carbonyl Moieties (e.g., Wolff-Kishner, Lithium Aluminum Hydride reductions)
The reduction of the dicarbonyl system in this compound can be tailored to yield different products, primarily diols or the fully reduced spiroalkane, depending on the chosen reagents and reaction conditions.
Lithium Aluminum Hydride (LAH) Reduction: The reduction of β-diketones with strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) is complex due to the compound's keto-enol tautomerism. The reaction can proceed via two main pathways. The diketo tautomer is typically reduced directly to the corresponding 1,9-diol. In contrast, the enol or enolate form, which is often favored, can lead to a mixture of products, including unsaturated alcohols and ketones, through elimination pathways. researchgate.netrsc.orgwikipedia.orgnih.gov For instance, the reduction of a keto-ester derivative of a spiro[5.5]undecane system with LiAlH₄ has been shown to produce the corresponding diol, which can then be further functionalized. acs.org The outcome is highly dependent on the substrate's structure and the precise reaction conditions.
Wolff-Kishner Reduction: For the complete deoxygenation of the carbonyl groups to yield the parent spiro[5.5]undecane, the Wolff-Kishner reduction is a classic and effective method. This reaction involves the formation of a hydrazone intermediate by treating the dione (B5365651) with hydrazine (B178648) (H₂NNH₂), followed by base-catalyzed decomposition at high temperatures. The strong basic conditions (e.g., KOH or potassium tert-butoxide in a high-boiling solvent like ethylene (B1197577) glycol) drive the conversion of the hydrazone to the corresponding methylene (B1212753) groups, affording the spiroalkane. This method is particularly useful when acidic conditions must be avoided.
Table 1: Summary of Reduction Reactions on this compound
| Reagent | Initial Functional Group | Product Functional Group | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Dione | Diol / Unsaturated Alcohol | Product distribution depends on keto-enol equilibrium. researchgate.netrsc.org |
| Hydrazine / KOH (Wolff-Kishner) | Dione | Alkane (Methylene) | Complete deoxygenation to the parent spiroalkane. |
Derivatization and Substitution Reactions
The reactivity of the carbonyl groups and the adjacent methylene positions allows for extensive derivatization of the this compound scaffold. These reactions are crucial for building molecular complexity and synthesizing analogs with diverse properties.
One significant strategy involves the Michael addition reaction. For example, a double Michael addition of N,N'-dimethylbarbituric acid to diarylideneacetones can produce 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in excellent yields. scispace.com Similarly, spiro[5.5]undecane derivatives containing 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane (B1222684) rings have been synthesized, demonstrating the versatility of the core structure. wikipedia.org
Furthermore, the carbon framework itself can be modified. Regioselective radical bromination reactions have been successfully applied to introduce bromine atoms onto the spiro[5.5]undecane skeleton, providing a handle for subsequent cross-coupling or substitution reactions. wikipedia.org
Table 2: Examples of Derivatization and Substitution Reactions
| Reaction Type | Reagents | Resulting Structure | Reference |
|---|---|---|---|
| Double Michael Addition | N,N-dimethyl barbituric acid, Diethylamine | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone | scispace.com |
| Knoevenagel Condensation / Acetalization | Diols / Dithiols | Spiro[5.5]undecanes with 1,3-dioxane/dithiane rings | wikipedia.org |
| Radical Bromination | Brominating Agent (e.g., NBS) | Brominated spiro[5.5]undecane derivatives | wikipedia.org |
Stereochemical Control and Enantioselective Synthesis
The spiro[5.5]undecane core features a quaternary spirocenter, which is a significant challenge in stereoselective synthesis. The development of methods to control the absolute and relative stereochemistry of this center and any adjacent chiral centers is critical for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science.
Enantioselective Construction of Chiral Quaternary Spirocenters
Creating a chiral quaternary spirocenter with high enantioselectivity is a key goal in modern organic synthesis. Several strategies have been developed to achieve this for spiro[5.5]undecane systems.
Biocatalysis offers a powerful approach. A d-aminoacylase-catalyzed [5+1] double Michael addition has been used to synthesize (hetero)spiro[5.5]undecane derivatives with enantioselectivities reaching up to 83% enantiomeric excess (ee). researchgate.net Asymmetric organocatalysis has also emerged as a potent tool. For instance, cascade reactions using chiral organocatalysts can facilitate the enantioselective formation of spirocyclic scaffolds. nih.gov In the synthesis of related aza-spiro[5.5]undecanes, the key spirocyclization step can proceed with excellent control, where the nucleophile attacks intramolecularly in a predictable fashion relative to other parts of the molecule, thereby setting the stereochemistry of the new quaternary center. researchgate.net
Diastereoselective Methodologies in Spiro[5.5]undecane Formation
When multiple stereocenters are present in the spiro[5.5]undecane derivative, controlling their relative orientation (diastereoselectivity) becomes crucial. Methodologies often rely on intramolecular cyclizations where the transition state geometry dictates the stereochemical outcome.
In the synthesis of 1-aza-spiro[5.5]undecane skeletons, intramolecular nucleophilic addition onto a bicyclic iminium ion has been shown to occur with complete control over the stereochemistry of the newly formed centers. researchgate.net X-ray crystallography confirmed that the cyclization proceeds in a highly predictable manner. researchgate.net Similarly, a biocatalytic double Michael addition for synthesizing spiro[5.5]undecane derivatives yielded almost exclusively the cis isomers, demonstrating high diastereoselectivity. researchgate.net The choice of solvent can also influence stereoselectivity; in one spiroannelation reaction, switching from dichloromethane (B109758) to acetonitrile (B52724) or tetrahydrofuran (B95107) significantly altered the diastereomeric ratio of the products. researchgate.net
Strategies for Enantioenrichment and Resolution
When a synthesis produces a racemic or enantioenriched mixture of spiro[5.5]undecane derivatives, subsequent enantioenrichment or resolution is necessary to obtain single enantiomers.
Chiral Chromatography: A common method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). A normal-phase HPLC method using a chiral stationary phase has been successfully developed to resolve the enantiomers of various spiro compounds, including 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. scispace.comresearchgate.net
Classical Resolution via Diastereomers: The classical method of resolution involves reacting the racemic spiro compound with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Afterward, the resolving agent is cleaved to yield the separated enantiomers. For example, the enantiomeric purity of a spiro compound was determined by forming diastereoisomers with (S)-(+)-butane-2,3-dithiol, which could then be analyzed by NMR. researchgate.net
Kinetic Resolution: Enzymatic kinetic resolution is another powerful strategy. In this approach, an enzyme selectively reacts with one enantiomer of the racemic mixture at a faster rate than the other. This results in a mixture of the unreacted, enantiopure starting material and the enantioenriched product, which can then be separated. This technique has been effectively applied to the resolution of related spiro-epoxyoxindoles. researchgate.net
Table 3: Comparison of Enantioseparation and Resolution Strategies
| Strategy | Principle | Application Example | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of 2,4,8,10-tetraoxaspiro[5.5]-undecane enantiomers. | scispace.comresearchgate.net |
| Diastereomeric Salt Formation | Conversion of enantiomers into separable diastereomers. | General principle for resolving racemic mixtures. wikipedia.org | researchgate.net |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction. | Resolution of spiro-epoxyoxindoles. | researchgate.net |
Diversification Strategies for Spiro[5.5]undecane Core Structures
The chemical modification of the this compound core is crucial for accessing a diverse range of analogues with potentially enhanced biological activities. Researchers have employed various synthetic strategies to introduce new functional groups and ring systems, thereby modulating the physicochemical properties and spatial arrangement of the molecule.
One of the most common methods for constructing the spiro[5.5]undecane skeleton is through a double Michael addition reaction. researchgate.netresearchgate.net This approach typically involves the reaction of a cyclic 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione or dimedone (5,5-dimethylcyclohexane-1,3-dione), with a 1,5-diaryl-1,4-pentadien-3-one derivative. researchgate.net The use of Lewis acid catalysts can facilitate this one-pot synthesis. researchgate.net
A notable advancement in this area is the use of biocatalysis. For instance, D-aminoacylase has been successfully employed to catalyze the [5+1] double Michael addition, leading to the stereoselective synthesis of (hetero)spiro[5.5]undecane derivatives. researchgate.net This enzymatic approach is significant as it often yields the cis isomers with high selectivity. researchgate.net
Further diversification can be achieved through multicomponent domino reactions. A microwave-assisted Knoevenagel/Michael/cyclization sequence using starting materials like isatin, malononitrile, and barbituric acid has been developed for the synthesis of complex spiro compounds. mdpi.com This method, often organocatalyzed by ionic liquids, provides an efficient and environmentally friendly route to novel derivatives. mdpi.com
Late-stage modification of the spiro[5.5]undecane core is another powerful strategy. For example, an unprecedented 1,5-oxaza spiroquinone with a spiro[5.5]undeca ring system was further modified to enhance its kinase inhibitory activity. nih.gov This demonstrates the potential of modifying the initial scaffold to fine-tune its biological target and potency. nih.gov
Intramolecular spirocyclization of substituted pyridines represents another avenue for creating diazaspiro[5.5]undecane derivatives. uiowa.edu This reaction involves the in situ activation of the pyridine (B92270) ring, followed by cyclization to form the spirocyclic system. uiowa.edu
The following table summarizes selected diversification strategies for the spiro[5.5]undecane core:
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |
| Double Michael Addition | Cyclohexane-1,3-dione, 1,5-diaryl-1,4-pentadien-3-one | Lewis Acid | One-pot synthesis of trione (B1666649) derivatives. | researchgate.net |
| Biocatalytic Double Michael Addition | Cyclohexane-1,3-dione, α,β-unsaturated aldehydes | D-aminoacylase | Stereoselective formation of cis isomers. | researchgate.net |
| Multicomponent Domino Reaction | Isatin, Malononitrile, Barbituric Acid | Ionic Liquid, Microwave | Green synthesis of complex spiro compounds. | mdpi.com |
| Intramolecular Spirocyclization | 4-Substituted Pyridines | Ethyl Chloroformate | Synthesis of diazaspiro[5.5]undecanes. | uiowa.edu |
| Dearomative ipso-Iodocyclization | 5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynes | Bis(pyridine)iodonium hexafluorophosphate | Formation of functionalized spiro[5.5]undecane framework. | elsevierpure.com |
Mechanistic Investigations of Spiro 5.5 Undecane 1,9 Dione Formation and Reactivity
Elucidation of Reaction Mechanisms
The synthesis of the spiro[5.5]undecane core is often achieved through multi-step reactions that proceed with high efficiency and atom economy. These reactions typically involve key mechanistic steps such as Michael additions and subsequent cyclizations, which can be part of sophisticated domino and autocatalytic processes. The stereochemical outcome of these reactions is heavily influenced by the interactions between the catalyst and the substrates.
Detailed Pathways of Michael Addition and Subsequent Cyclization
The construction of the spiro[5.5]undecane framework frequently relies on a sequence of Michael additions followed by an intramolecular cyclization. A prominent pathway is the double Michael addition, often referred to as a [5+1] annulation. In a typical reaction, a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), acts as the nucleophile. researchgate.netdergipark.org.tr This nucleophile attacks an α,β-unsaturated ketone, specifically a 1,5-diaryl-1,4-pentadien-3-one, which serves as a double Michael acceptor. researchgate.netdergipark.org.tr
The reaction is often catalyzed by a base, such as triethylamine (B128534), or a Lewis acid. researchgate.netdergipark.org.tr The process can be significantly accelerated using microwave irradiation, which can reduce reaction times from hours to minutes while achieving high yields. dergipark.org.tr For instance, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione from dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is a cascade cyclization involving a [5+1] double Michael addition. dergipark.org.tr
Biocatalytic approaches have also been developed. A notable example is the use of D-aminoacylase (DA) to catalyze the [5+1] double Michael addition for the synthesis of (hetero)spiro[5.5]undecane derivatives. researchgate.net This enzymatic method is remarkable for its high stereoselectivity, yielding almost exclusively the cis isomers. researchgate.net
Mechanistic Aspects of Domino and Autocatalytic Processes
Domino reactions, also known as cascade reactions, are highly efficient synthetic strategies where a single event triggers a series of subsequent intramolecular transformations to build complex molecules from simple starting materials in a single pot. The synthesis of spiro[5.5]undecane derivatives often employs such elegant processes. For example, a Knoevenagel condensation/Michael addition/cyclization multicomponent domino methodology has been developed for the synthesis of spiro compounds. mdpi.comnih.gov
A fascinating example is a domino autocatalytic reaction involving imines and Meldrum's acid, which leads to the formation of polyfunctionalized spiro[5.5]undecane-1,5,9-triones. researchgate.net This reaction proceeds with remarkable diastereoselectivity under acidic conditions. A key feature of this process is the in-situ generation of an autocatalyst, acetohydrazide, which is a by-product of the N-N bond cleavage of the imines and the decomposition of Meldrum's acid. researchgate.net
Role of Catalyst-Substrate Interactions in Stereocontrol
The stereochemical outcome of spiro[5.5]undecane-1,9-dione synthesis is critically dependent on the nature of the catalyst and its interaction with the substrates. The ability to control the formation of specific stereoisomers is a significant challenge and a major focus of synthetic methodology development.
In biocatalytic systems, the chiral environment of the enzyme's active site plays a crucial role in directing the stereochemistry. The D-aminoacylase-catalyzed double Michael addition, for instance, results in the formation of almost exclusively cis isomers, highlighting the profound influence of the enzyme's structure on the transition state of the reaction. researchgate.net
Organocatalysis has also emerged as a powerful tool for stereoselective spirocyclization. For example, a highly stereoselective procedure for synthesizing spiro-polycyclic oxindoles, which can be considered derivatives of the spiro[5.5]undecane system, utilizes a pyrrolidine-based organocatalyst and DBU. This sequential organocatalysis approach leads to the formation of products with excellent diastereoselectivity (>99:1 dr).
The choice of solvent can also play a significant role in stereocontrol, likely by influencing the conformation of the catalyst-substrate complex. In certain spiroannelation reactions, changing the solvent from dichloromethane (B109758) to acetonitrile (B52724) or tetrahydrofuran (B95107) has been shown to increase the stereoselectivity, leading to the predominant formation of different diastereomers.
Theoretical and Computational Studies of Reaction Mechanisms
Theoretical and computational methods provide invaluable insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the formation of spiro[5.5]undecane derivatives, computational chemistry has been employed to verify proposed catalytic mechanisms. researchgate.net
Molecular mechanics calculations have been instrumental in analyzing the conformation, chirality, and diastereoisomerism of spiro[5.5]undecane and its derivatives. rsc.org These studies have helped to rationalize the stereochemical outcomes of reactions by providing a deeper understanding of the steric and electronic factors that govern the stability of different isomers. rsc.org For instance, the diastereoisomerism of spiro[5.5]undecanes substituted at various positions can be analyzed based on these calculations. rsc.org
Furthermore, computational studies can help to elucidate the role of non-covalent interactions between the catalyst and the substrates in the transition state, which is key to understanding the origins of stereoselectivity. While detailed computational studies specifically on the reaction mechanism of this compound formation are not extensively reported in the provided context, the application of these methods to related spirocyclic systems underscores their importance in modern synthetic chemistry.
Summary of Research Findings
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Mechanistic Features | Reference |
| Double Michael Addition | Dimedone, 1,5-Diaryl-1,4-pentadien-3-one | Triethylamine, Microwave | [5+1] Cascade Cyclization | dergipark.org.tr |
| Biocatalytic Double Michael Addition | Cyclohexane-1,3-dione, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | D-aminoacylase | High stereoselectivity (cis isomers) | researchgate.net |
| Domino Autocatalytic Reaction | Imines, Meldrum's acid | Acidic conditions, Acetohydrazide (autocatalyst) | In-situ catalyst generation | researchgate.net |
| Multicomponent Domino Reaction | Isatin, Malononitrile, Barbituric acid | Ionic Liquid, Microwave | Knoevenagel/Michael/Cyclization | mdpi.comnih.gov |
Advanced Spectroscopic and Structural Characterization of Spiro 5.5 Undecane 1,9 Dione Compounds
Advanced Spectroscopic Analysis Techniques
Spectroscopic techniques are fundamental to the elucidation of the structure of chemical compounds. For a molecule such as Spiro[5.5]undecane-1,9-dione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H-NMR: A proton NMR spectrum for this compound would be expected to show a series of signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts, integration, and multiplicity of these signals would provide information about the electronic environment and connectivity of the protons.
¹³C-NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the structure. The presence of two distinct carbonyl signals would be a key indicator of the 1,9-dione structure.
However, specific, experimentally determined ¹H-NMR, ¹³C-NMR, and 2D-NMR data for this compound are not available in the searched scientific literature. Data is available for other isomers and derivatives, such as Spiro[5.5]undecane-3,9-dione and various substituted spiro[5.5]undecanes, but this data is not directly applicable to the target compound. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the C=O (carbonyl) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The spectrum would also show absorptions corresponding to C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum.
Specific IR and Raman spectral data for this compound could not be located. While IR data for derivatives like 7,11-Diphenylthis compound exists, it is influenced by the additional phenyl groups. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₆O₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would also provide structural information.
A search for high-resolution mass spectrometry data for this compound did not yield any specific results.
X-ray Crystallographic Analysis and Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details.
Single-Crystal X-ray Diffraction Studies
To perform this analysis, a suitable single crystal of this compound would be required. The diffraction data would allow for the determination of the crystal system, space group, and precise atomic coordinates.
There are no published single-crystal X-ray diffraction studies for this compound in the searched databases. Crystallographic data is available for related compounds such as 1,5-dioxaspiro[5.5]undecane derivatives, but these structures differ significantly. researchgate.net
Conformational Analysis and Intermolecular Interactions in Crystalline States
From the crystallographic data, a detailed conformational analysis of the two six-membered rings could be performed. It would be expected that the rings would adopt a chair conformation to minimize steric strain. The analysis would also reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice.
Without single-crystal X-ray diffraction data, a definitive analysis of the solid-state conformation and intermolecular interactions of this compound cannot be conducted.
Chiroptical Studies for Absolute Configuration Assignment (e.g., Optical Rotation)
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications for their biological activity and material properties. For chiral spiro compounds such as this compound, chiroptical techniques, including optical rotation (OR) and electronic circular dichroism (ECD), are principal methods for assigning the spatial arrangement of atoms.
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is highly sensitive to the three-dimensional structure of the molecule. The direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude of the rotation are unique for each enantiomer of a chiral compound. In principle, the experimental measurement of the optical rotation of an enantiomerically pure sample of this compound could be used to define its absolute configuration. However, this typically requires comparison with a reference standard of known configuration or, more commonly in modern chemistry, with theoretically calculated values.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for predicting the chiroptical properties of molecules. By calculating the expected optical rotation for a specific enantiomer (e.g., (R)- or (S)-Spiro[5.5]undecane-1,9-dione), a direct comparison with the experimentally measured value can be made, allowing for a confident assignment of the absolute configuration.
A complete chiroptical study would involve the synthesis and separation of the enantiomers of this compound, followed by the measurement of their optical rotation. These experimental values would then be correlated with the results from TD-DFT calculations to establish the definitive absolute configuration of each enantiomer.
Unfortunately, a detailed search of scientific databases did not yield any published studies presenting either experimental optical rotation data or computational predictions for the enantiomers of this compound. The available literature discusses the chiroptical properties of related spirocyclic and bicyclic ketone systems, confirming the general applicability of these methods. However, without specific data for this compound, a detailed analysis and the creation of a corresponding data table are not possible at this time.
Computational Chemistry and Molecular Modeling of Spiro 5.5 Undecane 1,9 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For spiro[5.5]undecane-1,9-dione, DFT calculations offer a deep understanding of its geometry, stability, and reactivity.
While specific DFT studies on this compound are not extensively documented, research on analogous spirocyclic systems provides a strong framework for understanding its properties. For instance, a detailed computational study on spiro[indene-2,2'- nih.govnih.govnih.govoxathiazine]-1,3-diones was performed using the B3LYP functional with a 6-311++G(d,p) basis set to elucidate their structural and electronic characteristics. nih.gov This level of theory is also commonly applied to other spirocyclohexane derivatives to analyze their conformational features and electronic properties. nih.gov
Such calculations for this compound would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process reveals crucial geometric parameters like bond lengths, bond angles, and dihedral angles.
The electronic structure analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. In a study of spirocyclohexane derivatives, DFT calculations showed that molecules with a smaller energy gap are generally more reactive. nih.gov
Table 1: Representative Geometric and Electronic Parameters from DFT Calculations on Analogous Spiro Compounds
| Parameter | Typical Value Range/Observation | Significance |
| Bond Lengths (C=O) | ~1.22 - 1.24 Å | Indicates the double bond character of the carbonyl groups. |
| Bond Angles (C-C-C in ring) | ~109° - 112° | Reflects the chair or boat conformation of the cyclohexanone (B45756) rings. |
| Spiro-center C-C Bond Lengths | ~1.54 - 1.56 Å | Characterizes the linkage between the two rings. |
| HOMO Energy | -6.0 to -7.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
This table presents expected values based on DFT studies of similar spirocyclic ketones and diones.
DFT calculations are also employed to predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, allowing for the assignment of experimental spectral bands to specific molecular motions. The most prominent peaks in the IR spectrum of a dione (B5365651) are typically the C=O stretching vibrations.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the experimental spectrum. The calculated spectra can help in understanding the electronic transitions and the nature of the chromophores within the molecule.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid.
While specific docking studies on the parent this compound are not prevalent, research on various functionalized spiro compounds demonstrates the utility of this approach. For example, spiro[indene-2,2'- nih.govnih.govnih.govoxathiazine]-1,3-diones have been docked with B-DNA to investigate their binding modes and affinities, revealing that these compounds can act as potential biological probes. nih.govresearchgate.net Similarly, docking studies on spiro-quinazolinones have been conducted against targets like the SARS-CoV-2 main protease and human mast cell tryptase to evaluate their inhibitory potential. mdpi.com
A hypothetical molecular docking study of a this compound derivative against a specific enzyme would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Ligand Preparation: Building the 3D structure of the spiro compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the active site of the receptor in various conformations and orientations.
Scoring and Analysis: The different poses are then scored based on their binding affinity, and the best poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.
Table 2: Key Parameters in Molecular Docking Studies of Spiro Compounds
| Parameter | Description | Example from Analogous Studies |
| Binding Affinity (kcal/mol) | The free energy of binding of the ligand to the receptor. A more negative value indicates a stronger interaction. | Binding affinities for spiro[indene-diones] with DNA ranged from -8.6 to -9.7 kcal/mol. nih.govresearchgate.net |
| Hydrogen Bonds | The formation of hydrogen bonds between the ligand and receptor, which are crucial for specificity and affinity. | Analysis of H-bonds between spiro-quinazolinone derivatives and their target proteins. mdpi.com |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | Identified as a stabilizing factor in the binding of spiro[indene-diones] to DNA. nih.govresearchgate.net |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. Used to validate docking protocols. | An RMSD of less than 2.0 Å is generally considered a successful docking pose. mdpi.com |
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The flexibility of the two cyclohexanone rings in this compound allows it to adopt various conformations. Understanding these conformational preferences is crucial as they can significantly influence the molecule's reactivity and biological activity.
Molecular Mechanics (MM) methods offer a computationally efficient way to perform conformational analysis. These methods use classical physics to model the potential energy surface of the molecule, allowing for the identification of stable conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. An MD simulation can reveal how the molecule explores different conformational states and how it interacts with its environment, such as a solvent or a biological membrane. In a study on spiro[indene-2,2'- nih.govnih.govnih.govoxathiazine]-1,3-diones, MD simulations were run for 100 nanoseconds to study the stability of their complex with DNA. nih.govresearchgate.net
Key insights from such simulations for this compound would include:
The preferred chair, boat, or twist-boat conformations of the individual rings.
The relative orientation of the two rings around the spiro center.
The dynamics of the interconversion between different conformers.
Table 3: Parameters from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the deviation of the molecule's structure from a reference conformation over time. | Indicates the stability of the molecule's conformation during the simulation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Highlights the flexible regions of the molecule. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can reveal details about solvation shells and intermolecular interactions. |
| Potential Energy | The total potential energy of the system over the course of the simulation. | A stable trajectory shows fluctuations around an average value. |
Applications of Spiro 5.5 Undecane 1,9 Dione in Complex Chemical Synthesis
Role as a Building Block in Natural Product Synthesis
The spiro[5.5]undecane motif is a recurring structural element in a variety of natural products, many of which exhibit significant biological activities. Consequently, Spiro[5.5]undecane-1,9-dione and its derivatives have been instrumental in the total synthesis of these complex natural molecules.
The chamigrenes, a class of sesquiterpenes, are characterized by their spiro[5.5]undecane carbon framework and have been isolated from both terrestrial plants and marine organisms. nih.gov One notable member of this family is β-chamigrene. The synthesis of racemic β-chamigrene has been achieved through various routes, often employing strategies that construct the key spiro[5.5]undecane core. nih.govnih.gov For instance, a Diels-Alder reaction between 3,3-dimethyl-2-methylenecyclohexanone and isoprene (B109036) can generate a spiro ketone intermediate, which is then further elaborated to afford β-chamigrene. nih.govnih.gov This approach highlights the utility of building blocks that can efficiently establish the characteristic spirocyclic system of these natural products. The chamigrene family comprises over 100 sesquiterpenes, some of which are halogenated and display a range of biological activities. rsc.org
| Natural Product | Core Structure | Synthetic Precursor/Strategy |
| β-Chamigrene | Spiro[5.5]undecane | Diels-Alder reaction of a cyclohexanone (B45756) derivative nih.govnih.gov |
| Laurencenone C | Spiro[5.5]undecane | Base-catalyzed aldol (B89426) condensation rsc.org |
While direct synthesis of Manzamine A from this compound is not prominently documented, the broader class of spirocyclic compounds is crucial in the synthesis of various alkaloid cores. The structural rigidity and defined stereochemistry of spirocycles make them valuable intermediates in constructing the complex polycyclic systems found in many alkaloids. The principles of spirocycle synthesis and manipulation are fundamental to accessing these intricate natural product architectures.
Application in Medicinal Chemistry Scaffolds
The unique three-dimensional topology of the spiro[5.5]undecane framework has made it an attractive scaffold in medicinal chemistry. Its rigidity allows for a more defined presentation of functional groups for interaction with biological targets, potentially leading to improved potency and selectivity of drug candidates.
This compound and its analogs serve as versatile starting materials for the generation of diverse libraries of spirocyclic compounds. researchgate.net These libraries are crucial for high-throughput screening campaigns aimed at identifying new drug leads. Multicomponent reactions, often assisted by microwave irradiation or catalyzed by ionic liquids, have proven to be efficient methods for the synthesis of these compound collections. researchgate.netmdpi.com For example, the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with diarylideneacetones can yield substituted spiro[5.5]undecane-1,5,9-triones. researchgate.netresearchgate.net These approaches allow for the rapid generation of a wide array of structurally diverse molecules from simple precursors.
Spirocyclic compounds derived from the spiro[5.5]undecane scaffold have been investigated for a range of biological activities. Their ability to interact with biochemical targets such as enzymes has been a key area of research. For instance, certain spiro[5.5]undecane derivatives have been evaluated for their anticancer potential. researchgate.netmdpi.com The rigid spirocyclic core can position substituents in specific orientations, facilitating interactions with the active sites of enzymes.
Furthermore, the antioxidant properties of spiro compounds have been a subject of interest. nih.gov While many potent antioxidants are phenolic compounds, the structural features of spirocycles can also contribute to free radical scavenging activity. nih.gov The investigation of these activities is crucial in the discovery of new therapeutic agents for diseases associated with oxidative stress.
| Spirocyclic Derivative | Biological Activity Investigated | Synthetic Approach |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Anticancer | Microwave-assisted reaction of dimedone and a diarylideneacetone researchgate.net |
| Spiro[dihydropyridine-oxindoles] | Anticancer | Three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione beilstein-journals.org |
| Spirocyclopropanoxyindole derivatives | Antioxidant | Various synthetic methods nih.gov |
Utility in Asymmetric Catalysis and Chiral Ligand Development
The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The rigid nature of spirocyclic frameworks makes them excellent backbones for the design of such ligands. rsc.org The restricted rotation around the spiro center can lead to highly organized and effective chiral environments around a metal catalyst, thereby enhancing enantioselectivity in chemical reactions. rsc.org
While specific examples detailing the direct use of this compound in the development of chiral ligands are not extensively reported, the broader class of spiro compounds, such as those with spirobiindane or spirosilabiindane backbones, have been successfully employed as privileged chiral ligands. rsc.orgnih.govrsc.org These ligands have found applications in a variety of asymmetric transformations, including hydrogenation and carbon-carbon bond-forming reactions. jlu.edu.cnrsc.org The principles learned from these systems can undoubtedly be applied to the development of novel chiral ligands based on the spiro[5.5]undecane scaffold. The synthesis of chiral spirodiphosphine ligands, for example, has demonstrated superior reactivity in certain catalytic processes. nih.govrsc.org
Development of Advanced Materials with Spiro[5.5]undecane Units
The rigid, three-dimensional structure of the spiro[5.5]undecane framework has garnered interest in the field of materials science. The unique spirocyclic core, where two rings are joined by a single common atom, imparts specific conformational properties that can be harnessed for the creation of advanced materials. The inherent rigidity of this scaffold can lead to materials with high morphological stability, a feature often associated with polymeric systems, while potentially maintaining the high charge mobility characteristic of smaller molecules. mdpi.com
Research into spiro compounds has uncovered their potential in optical and electronic applications. researchgate.net For instance, derivatives of spiro compounds are being explored for their use as organic semiconductors, fluorescent switches, and deep-blue emitting materials. researchgate.net The specific substitution pattern on the spiro[5.5]undecane rings allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
The synthesis of functionalized spiro[5.5]undecane derivatives is a key area of research for enabling their use in materials science. Microwave-assisted organic synthesis has emerged as an efficient method for producing these complex molecules, offering advantages such as reduced reaction times and improved yields. researchgate.netdergipark.org.tr Such synthetic advancements are crucial for the broader availability of spiro[5.5]undecane building blocks for materials development. dergipark.org.tr
One area of application for spiro compounds is in the development of fluorescent materials. For example, the investigation of spiro-pyrazolo[3,4-b]pyridines, which can be synthesized from cyclic-1,3-diones, has revealed their potential in the field of new fluorescent materials. researchgate.net The photophysical properties of spiro-indoline naphthoxazines and naphthopyrans have also been noted for their photochromic behavior, leading to changes in absorption in the visible range under certain conditions. mdpi.com
The table below summarizes some research findings on the synthesis of spiro[5.5]undecane derivatives with potential applications in advanced materials.
| Precursors | Synthetic Method | Spiro[5.5]undecane Derivative | Potential Application Area |
| Dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | Microwave-assisted Michael addition | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Materials Science |
| Dimedone and trans,trans-diarylideneacetones | Lewis acid-catalyzed Michael reaction | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones | Materials Science |
| Cyclohexane-1,3-dione and (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | D-aminoacylase-catalyzed double Michael addition | (cis)-spiro[5.5]undecane derivatives | Not specified |
| Isatin, cyclic-1,3-diketone, and 3-methyl-5-aminopyrazole | One-pot reaction | Spiro-pyrazolo[3,4-b]pyridines | Fluorescent Materials |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Spiro[5.5]undecane-1,9-dione derivatives, and how can their efficiency be evaluated?
- Methodological Answer : Derivatives like 3,9-dimethyl and 3,9-divinyl analogs are synthesized via one-pot multicomponent reactions or Knoevenagel condensation. Efficiency is assessed by reaction yield, purity (via HPLC), and scalability. For example, 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione was synthesized using R-type spiro compounds and aldehydes under acidic conditions, achieving yields of 65–80% . Optimization involves adjusting catalysts (e.g., piperidine for Knoevenagel) and solvent systems (e.g., ethanol or DMF).
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound analogs?
- Methodological Answer :
- NMR : and NMR identify spirocyclic connectivity and substituent positions (e.g., sp carbons in exocyclic double bonds at δ 120–140 ppm).
- X-ray diffraction : Resolves spiro junction geometry and ring conformations. For instance, the crystal structure of 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one revealed a distorted boat conformation in the 1,3-dioxane ring .
- IR : Confirms carbonyl stretches (~1700–1750 cm) and C=C bonds (~1600 cm) .
Q. How do physicochemical properties (e.g., boiling point, density) influence experimental design for Spiro[5.5]undecane derivatives?
- Methodological Answer :
- Boiling Point : High boiling points (e.g., 613°C for 9-benzyl derivatives) necessitate vacuum distillation or sublimation for purification .
- Density : Lower densities (~1.06 g/cm) compared to aromatic solvents guide phase-separation strategies in extraction .
- Acidity (pKa) : pKa ~16.5 indicates stability under basic conditions but susceptibility to strong acids .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for this compound conformers?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict relative stability of chair vs. boat conformers. For example, the 1,3-dioxane ring in 3-(4-methoxybenzylidene) derivatives adopts a boat conformation due to steric strain, validated by crystallographic bond angles (C4–C7: 1.462 Å) . Discrepancies between NMR coupling constants and DFT results may indicate dynamic equilibria, requiring variable-temperature NMR.
Q. What strategies mitigate byproduct formation during the synthesis of nitro-substituted Spiro[5.5]undecane derivatives?
- Methodological Answer : Nitration of 2,4,8,10-tetraazaspiro[5.5]undecane-3,9-dione often yields tetranitro byproducts. Control involves:
- Stepwise nitration : Introduce nitro groups sequentially using HNO/HSO at 0–5°C.
- Protecting groups : Temporarily block reactive sites with tert-butyloxycarbonyl (Boc) groups .
- Chromatographic monitoring : TLC or HPLC tracks intermediate purity to halt reactions at desired stages .
Q. How do substituents affect the thermal stability of this compound derivatives?
- Methodological Answer : Thermogravimetric analysis (TGA) shows:
- Electron-withdrawing groups (e.g., nitro): Reduce decomposition onset temperatures (e.g., 2,4,8,10-tetranitro derivatives decompose at 180°C vs. 220°C for unsubstituted analogs) due to increased ring strain .
- Alkyl/aryl groups : Enhance stability via steric shielding. For example, 3,9-diethyl derivatives retain 95% mass at 200°C .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies between X-ray (static structure) and NMR (dynamic solution behavior) arise from conformational flexibility. For example, crystallography may show a single conformer, while NMR reveals averaged signals. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
